molecular formula C8H13N5O3 B1429700 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide CAS No. 1415719-20-8

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Cat. No. B1429700
M. Wt: 227.22 g/mol
InChI Key: XAVFMQZAQHNTPZ-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various herbicides and drugs and can be prepared by the reaction of α,β-unsaturated aldehydes with hydrazine .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a hydrazone intermediate, followed by cyclization .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The nitrogen atoms are typically adjacent to each other in the ring .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Pyrazole itself is a colorless solid that is soluble in water. The physical and chemical properties of pyrazole derivatives can vary widely depending on their substituents .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Hydrogen Bonding in Derivatives : Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a compound structurally related to 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, exhibits a polarized structure with molecules linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. This showcases the potential of such compounds in forming complex molecular arrangements (Portilla et al., 2007).

Synthesis and Antibacterial Activity

  • Antibacterial Activity : The synthesis of 3-(1H-Benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides, related to the target compound, has shown significant antibacterial activity. This indicates the potential use of such compounds in developing antibacterial agents (Peleckis et al., 2018).

Crystal Structure Analysis

  • X-Ray Diffraction in Compound Analysis : The compound 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, which has a structural similarity to the target compound, was synthesized and its crystal structure determined by X-ray diffraction. This demonstrates the utility of crystallography in analyzing compounds with complex molecular structures (Wen et al., 2006).

Reactivity and Transformations

  • Synthesis and Cyclization Reactions : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds, which share structural elements with the target compound, show potential for various synthesis and cyclization reactions. These processes are crucial in the creation of new compounds with potential biological activities (Abd & Awas, 2008).

Antimalarial Activity

  • Potential in Antimalarial Research : 4-Acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, which are structurally related, have been synthesized and assessed for antimalarial activity. This suggests the possible use of such compounds in developing antimalarial drugs (Shaikh et al., 2021).

Safety And Hazards

The safety and hazards associated with pyrazole derivatives depend on their specific chemical structure. Some pyrazole compounds are used as pharmaceuticals and are generally safe under prescribed use, while others may be toxic or hazardous .

Future Directions

The study of pyrazole and its derivatives is a vibrant field of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-6-5-7(13(15)16)11-12(6)4-2-3-8(14)10-9/h5H,2-4,9H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFMQZAQHNTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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